molecular formula C6H9ClN2O2S B6158691 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride CAS No. 1784943-94-7

1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride

Cat. No. B6158691
CAS RN: 1784943-94-7
M. Wt: 208.7
InChI Key:
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Description

1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride, also known as propan-2-yl-5-sulfamoylimidazole, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a derivative of imidazole, a five-membered heterocyclic compound with a sulfur-containing sulfonyl group. The compound has a wide range of applications in organic synthesis, ranging from the production of drugs to the synthesis of agrochemicals.

Scientific Research Applications

1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride is widely used in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, antimalarials, and antifungals. In addition, it has been used in the synthesis of agrochemicals, such as herbicides and insecticides. It has also been used in the synthesis of organic compounds, such as dyes, perfumes, and flavors.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is thought to catalyze the reaction of an imidazole derivative with sulfuric acid, as well as the reaction of the sulfonimidazole with an alkyl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some toxic effects, as it is known to be a skin irritant. In addition, it is known to be a respiratory irritant.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in laboratory experiments include its ease of use and its low cost. In addition, the compound is readily available and can be easily synthesized in a laboratory setting. The main limitation of using the compound in laboratory experiments is its potential toxicity, as it is known to be a skin and respiratory irritant.

Future Directions

For the use of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride include its use in the synthesis of more complex organic compounds, such as peptides, nucleotides, and polymers. In addition, the compound could be used to synthesize new drugs and agrochemicals with improved properties. Furthermore, the compound could be used to develop new methods for the synthesis of organic compounds, such as the use of alternative catalysts or the use of new reaction conditions. Finally, the compound could be used to develop new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy, to further investigate its structure and properties.

Synthesis Methods

The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is typically achieved through a two-step process. The first step involves the reaction of an imidazole derivative with sulfuric acid, which yields a sulfonimidazole. The second step involves the reaction of the sulfonimidazole with an alkyl halide, such as propan-2-yl chloride, to yield this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride involves the reaction of 1-(propan-2-yl)-1H-imidazole-5-sulfonic acid with thionyl chloride.", "Starting Materials": [ "1-(propan-2-yl)-1H-imidazole-5-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "1. Dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonic acid in dry dichloromethane.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring the mixture for 2-3 hours at room temperature.", "4. Remove the solvent under reduced pressure to obtain the crude product.", "5. Purify the crude product by recrystallization from a suitable solvent." ] }

CAS RN

1784943-94-7

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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